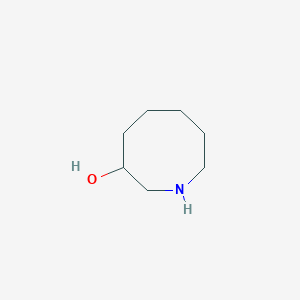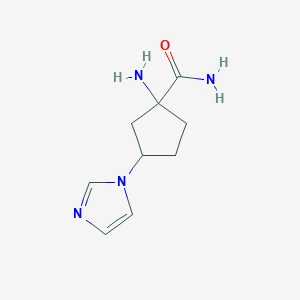
3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine is a complex organic compound characterized by the presence of a disulfide bond and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine typically involves multiple steps. One common method includes the reaction of N,N-diethylpentan-3-amine with 2-chloroethyl disulfide under basic conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The aminoethyl group can interact with biological molecules, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: Similar in having an aminoethyl group but differs in the presence of a silane group.
3-(2-Aminoethyl)indole: Contains an aminoethyl group and an indole ring, differing in overall structure and properties.
Uniqueness
3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine is unique due to the combination of a disulfide bond and an aminoethyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H28N2S2 |
|---|---|
Molecular Weight |
264.5 g/mol |
IUPAC Name |
3-[(2-aminoethyldisulfanyl)methyl]-N,N-diethylpentan-3-amine |
InChI |
InChI=1S/C12H28N2S2/c1-5-12(6-2,14(7-3)8-4)11-16-15-10-9-13/h5-11,13H2,1-4H3 |
InChI Key |
WANSSKFTEJEAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CSSCCN)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



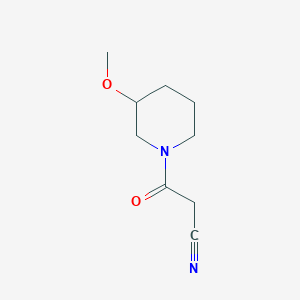
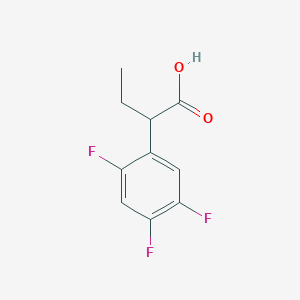
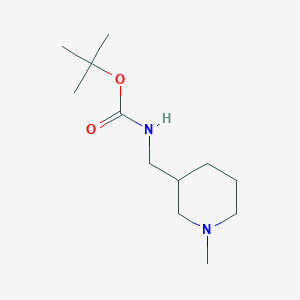
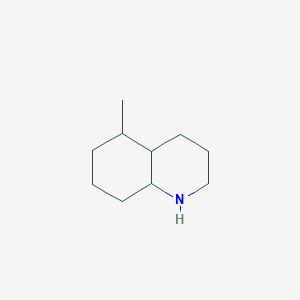
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)

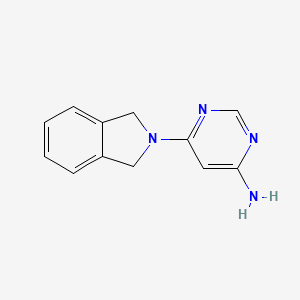
![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
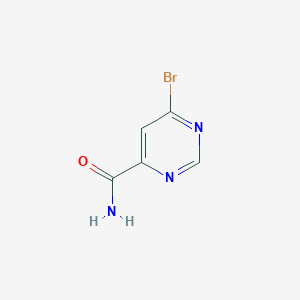
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline](/img/structure/B13329648.png)
